molecular formula C25H24N2O6 B2354012 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618873-81-7

5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2354012
CAS RN: 618873-81-7
M. Wt: 448.475
InChI Key: BDWMXJADMNZCOG-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H24N2O6 and its molecular weight is 448.475. The purity is usually 95%.
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Scientific Research Applications

Chemical Constituents and Bioactivity

This compound belongs to a class of molecules that include pyrrole alkaloids and lignans, which have shown anti-platelet aggregation activity in vitro. These findings highlight the potential of such compounds in the study of cardiovascular diseases and the development of new therapeutic agents. The isolation of similar compounds from natural sources like Formosan Zanthoxylum simulans and their structural determination through spectral analyses underscore the ongoing interest in natural products as sources of new drugs and chemical probes for biological research (Yang et al., 2002).

Molecular Interactions and Isomerism

Research into molecular interactions and isomerism has revealed the ability of certain compounds to self-assemble into complex structures, showcasing the significance of electronic environments in determining molecular orientation and selectivity. This is particularly relevant for compounds that exhibit unique tautomeric properties, as these properties can influence the compound's reactivity and interaction with biological targets. Studies on compounds like tetrakis(4-hydroxyphenyl)-cavitand demonstrate the intricate balance of interactions that govern molecular assembly and recognition, providing insights into the design of molecular containers and drug delivery systems (Kobayashi et al., 2007).

Synthesis and Reactions

The synthesis and reactions of related compounds, such as those leading to the formation of novel antiaromatic systems and benzodiazepines, are areas of active investigation. These studies not only expand our understanding of chemical reactivity and mechanism but also offer pathways to new molecules with potential pharmacological activities. For example, the conversion of chlorocyclohepta[b]pyrroles into cyclohepta[b]pyrrolo[1,2-a]benzimidazoles reveals the versatility of these molecules as scaffolds for drug development (Abe et al., 1990).

Antimicrobial and Cytotoxic Activities

New pyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from related chemical structures have been evaluated for their cytotoxic and antimicrobial activities. These studies are crucial for identifying new compounds that can combat resistant strains of bacteria and cancer cells, addressing a significant need in public health. The synthesis of these compounds and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential of such molecules in the development of new therapeutic agents (Hassan et al., 2014).

properties

IUPAC Name

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-5-32-18-9-6-16(7-10-18)22-21(23(28)17-8-11-19(31-4)14(2)12-17)24(29)25(30)27(22)20-13-15(3)33-26-20/h6-13,22,28H,5H2,1-4H3/b23-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVYNRTXDWTJK-XTQSDGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2C4=NOC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2C4=NOC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.